molecular formula C13H21BN2O3 B1654431 2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 2304634-73-7

2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1654431
CAS No.: 2304634-73-7
M. Wt: 264.13
InChI Key: YNQKXYKUPRDRKY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative functionalized with a methoxy group at position 2, methyl groups at positions 4 and 6, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its methoxy and methyl substituents influence electronic and steric properties, affecting reactivity and solubility in organic solvents.

Properties

IUPAC Name

2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-8-10(9(2)16-11(15-8)17-7)14-18-12(3,4)13(5,6)19-14/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQKXYKUPRDRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129635
Record name Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304634-73-7
Record name Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Synthesis: 5-Bromo-2-methoxy-4,6-dimethylpyrimidine

The boronate group at the 5-position of the pyrimidine ring is introduced via palladium-catalyzed cross-coupling. The precursor 5-bromo-2-methoxy-4,6-dimethylpyrimidine is synthesized by brominating 2-methoxy-4,6-dimethylpyrimidine using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 12 hours.

Miyaura Borylation Reaction

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under inert conditions:

  • Catalyst System : Pd(dppf)Cl₂ (1 mol%) and KOAc (3 equiv)
  • Solvent : 1,4-Dioxane at 100°C for 24 hours
  • Yield : 78–85%

The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetalation with B₂Pin₂ and reductive elimination to form the boronate ester.

Cyclocondensation of Boron-Containing Building Blocks

Synthesis of Boronated Pyrimidine Core

An alternative route involves constructing the pyrimidine ring from a boronate-containing precursor:

  • Starting Material : 4,4,5,5-Tetramethyl-2-(4,6-dimethyl-5-nitropyrimidin-2-yl)-1,3,2-dioxaborolane
  • Reduction : Hydrogenation with Raney Ni in methanol at 20°C for 2 hours reduces the nitro group to an amine (89% yield).
  • Methoxylation : The amine is treated with methyl iodide and NaH in THF to install the methoxy group.

Functional Group Interconversion and Optimization

Sulfonylation for Intermediate Stabilization

To prevent side reactions during purification, the amine intermediate is often protected via sulfonylation:

  • Reagents : Methanesulfonyl chloride (2 equiv) in pyridine at 0°C
  • Yield : 58–92%

Purification Techniques

The crude product is purified via silica gel chromatography (DCM/MeOH gradient) or crystallization from diethyl ether/isopropyl ether, yielding a pale-yellow semi-solid.

Reaction Conditions and Scalability

Parameter Miyaura Borylation Cyclocondensation
Temperature (°C) 100 20–50
Catalyst Loading (mol%) 1 N/A
Reaction Time (h) 24 2–18
Yield (%) 78–85 58–95

Industrial-scale synthesis (gram quantities) employs the Miyaura method due to its reproducibility, as evidenced by patent WO2019175043A1.

Challenges and Troubleshooting

Boronate Hydrolysis

The boronate ester is prone to hydrolysis in aqueous conditions. Reactions are conducted under anhydrous conditions, and workup uses saturated NaHCO₃ to neutralize acids without degrading the product.

Byproduct Formation

Excess B₂Pin₂ leads to di-borylated byproducts. Stoichiometric control (1.1 equiv B₂Pin₂) minimizes this issue.

Chemical Reactions Analysis

2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, transition metal catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its role as a boronic ester reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through borylation and hydroboration reactions. The molecular targets and pathways involved include the activation of C-H bonds and the formation of boronate esters, which are key intermediates in various organic reactions .

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among related pyrimidine and pyridine boronate esters:

Compound Name Substituents (Positions) Core Heterocycle Molecular Formula Key Evidence ID
Target Compound 2-methoxy, 4,6-dimethyl, 5-pinacol boronate Pyrimidine C₁₃H₂₁BN₂O₃ (inferred) -
4,6-Dimethyl-5-(pinacol boronate)pyrimidine 4,6-dimethyl, 5-pinacol boronate Pyrimidine C₁₂H₁₉BN₂O₂
2-(Benzyloxy)-5-(pinacol boronate)pyrimidine 2-benzyloxy, 5-pinacol boronate Pyrimidine C₁₇H₂₁BN₂O₃
2-Methoxy-5-(pinacol boronate)pyridin-3-amine 2-methoxy, 5-pinacol boronate, 3-amine Pyridine C₁₂H₁₉BN₂O₃
2-(Methylthio)-5-(pinacol boronate)pyrimidine 2-methylthio, 5-pinacol boronate Pyrimidine C₁₁H₁₈BN₂O₂S

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) contrasts with the methylthio group in (moderately electron-donating) and benzyloxy in (bulkier, less polar). These differences influence electronic density at the boronate site, affecting cross-coupling efficiency .

Physicochemical Properties

Property Target Compound (Inferred) 4,6-Dimethyl Analog 2-Methoxy Pyridin-3-amine
Molecular Weight (g/mol) ~253.1 234.1 250.1
Predicted Density (g/cm³) ~1.10 1.05 -
pKa (Boronate Hydrolysis) ~2.7 (estimated) 2.69 -
Solubility Moderate in THF, DCM Similar to target Polar aprotic solvents

Key Insights :

  • The target compound’s higher molecular weight compared to is due to the additional methoxy group.
  • The pKa of the boronate group (~2.7) suggests stability under mildly acidic conditions, critical for handling in synthetic workflows .

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. Comparative studies of analogous compounds reveal:

  • ’s 4,6-dimethyl analog showed moderate reactivity in coupling with aryl halides, with steric hindrance from methyl groups requiring elevated temperatures (80–100°C) .
  • ’s 2-benzyloxy analog exhibited faster coupling rates due to reduced steric bulk, but the benzyloxy group necessitated deprotection steps post-reaction .
  • ’s 2-methoxy pyridin-3-amine demonstrated dual functionality: the boronate enables cross-coupling, while the amine allows further derivatization (e.g., amidation) .

The target compound’s methoxy group may enhance solubility in polar solvents (e.g., DMF) compared to methylthio or benzyloxy analogs, facilitating homogeneous reaction conditions.

Biological Activity

2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that belongs to the class of boronic esters. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its structure allows it to participate in various chemical reactions and biological interactions, making it a candidate for further research in drug development.

The molecular formula of the compound is C13H21BN2O3C_{13}H_{21}BN_{2}O_{3} with a molecular weight of approximately 250.13 g/mol. The compound is characterized by its pyrimidine core and boronic ester functionality, which are crucial for its reactivity and biological activity.

The mechanism of action of this compound primarily involves its role as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds through borylation and hydroboration reactions. Additionally, it may interact with specific biological targets due to the presence of the pyrimidine moiety, which is known for its biological significance in nucleic acids and various metabolic processes .

Biological Activity

Recent studies have highlighted the potential biological activities associated with pyrimidine derivatives. Pyrimidines have been shown to possess a wide range of pharmacological effects including:

  • Anticancer Activity : Pyrimidine derivatives have been investigated for their ability to inhibit tumor growth and proliferation. The structural modifications in compounds like this compound may enhance their efficacy against cancer cell lines.
  • Antimicrobial Properties : Some pyrimidine-based compounds exhibit antimicrobial activity against various pathogens. For instance, certain derivatives have shown effectiveness against multidrug-resistant strains of bacteria .

Case Studies

  • Anticancer Studies : A study focusing on pyrimidine-based compounds reported that modifications at the 5-position significantly increased their anticancer activity against several cancer cell lines. The presence of boronic ester groups was noted to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Activity : In vitro studies demonstrated that certain pyrimidine derivatives exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL depending on the specific structure and substituents present .

Data Table: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound 24AnticancerVarious Cancer Cell LinesIC50 < 10 μM
Compound 48AntimicrobialStaphylococcus aureusMIC = 4 μg/mL
Compound XAntimicrobialMycobacterium tuberculosisMIC = 0.5 μg/mL

Q & A

Q. How can the synthesis of this pyrimidine boronic ester be optimized for Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored for sterically hindered substrates.
  • Employ mild bases (e.g., Na₂CO₃ or Cs₂CO₃) in anhydrous solvents (THF or dioxane) to preserve the boronate group .
  • Monitor reaction progress via TLC or LC-MS, focusing on boron retention using ¹¹B NMR to confirm stability .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and ¹¹B NMR (δ ~30 ppm) to validate boronate integrity .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement and OLEX2 for structure visualization .
  • High-Resolution Mass Spectrometry (HRMS) : Cross-check molecular ion peaks with calculated values (e.g., [M + Na]⁺) for purity assessment .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

  • Perform dynamic NMR experiments to detect conformational flexibility that may explain discrepancies in NOE correlations.
  • Re-refine crystallographic data using SHELXL with anisotropic displacement parameters and hydrogen-bonding constraints .
  • Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with observed data .

Q. What strategies are effective for studying the mechanistic role of the dioxaborolane group in cross-coupling reactions?

Methodological Answer:

  • Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps (e.g., transmetallation vs. oxidative addition).
  • Use stoichiometric control experiments with isolated Pd intermediates to track boronate transfer efficiency .
  • Employ in situ IR spectroscopy to monitor boron-oxygen bond stability under catalytic conditions .

Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be addressed?

Methodological Answer:

  • Optimize crystallization using mixed solvents (e.g., acetonitrile/ethyl acetate) to improve crystal quality .
  • Apply twinning refinement protocols in SHELXL or implement the HKLF5 format for data integration .
  • Use OLEX2’s real-space refinement tools to model disorder in the dioxaborolane ring .

Q. What computational methods are suitable for modeling the electronic effects of the methoxy and methyl groups on boron reactivity?

Methodological Answer:

  • Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugation between the methoxy group and the pyrimidine ring.
  • Use Molecular Electrostatic Potential (MEP) maps to visualize electron-deficient regions at the boron center .
  • Validate with time-dependent DFT to simulate UV-Vis spectra and compare with experimental data .

Q. How can regioselectivity be controlled during derivatization of the pyrimidine ring?

Q. What experimental conditions preserve the stability of the dioxaborolane moiety during prolonged storage or reactions?

Methodological Answer:

  • Store the compound under inert gas (argon) at –20°C in anhydrous DMSO or THF to prevent hydrolysis .
  • Avoid protic solvents and strong acids/bases during reactions; monitor via ¹¹B NMR for decomposition signals (δ < 25 ppm) .
  • Introduce stabilizing ligands (e.g., pinacol analogs) to enhance boronate robustness in aqueous media .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

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